molecular formula C8H5F2NO2 B13175938 4,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one

4,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one

Cat. No.: B13175938
M. Wt: 185.13 g/mol
InChI Key: RRCDDFXWGFLXBL-UHFFFAOYSA-N
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Description

4,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Another method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by the elimination of the tosyl masking group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

4,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction would regenerate the hydroxy group.

Scientific Research Applications

4,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes

Comparison with Similar Compounds

Similar Compounds

    2-Indolinone: Another indole derivative with similar biological activities.

    Oxindole: Known for its antiviral and anticancer properties.

    Indole-3-acetic acid: A plant hormone with various biological functions.

Uniqueness

4,7-Difluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. The hydroxy group also provides additional sites for chemical modification, making it a versatile compound for research and development.

Properties

Molecular Formula

C8H5F2NO2

Molecular Weight

185.13 g/mol

IUPAC Name

4,7-difluoro-3-hydroxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H5F2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2,7,12H,(H,11,13)

InChI Key

RRCDDFXWGFLXBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C(C(=O)N2)O)F

Origin of Product

United States

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